(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8;/h1-3,7H,4-5,11H2,(H,12,13);1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMXUXCAMZBRKT-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of the benzodioxole ring system.
Amino Acid Introduction:
Chirality Induction: The chiral center is introduced using enantioselective synthesis techniques, such as asymmetric hydrogenation or chiral auxiliary-based methods.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be used to enhance efficiency and yield.
Catalysis: The use of catalysts to improve reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the benzodioxole ring can lead to the formation of dihydrobenzodioxole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like sulfuric acid, nitric acid, or halogens in the presence of a catalyst.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Dihydrobenzodioxole derivatives.
Substitution Products: Various substituted benzodioxole derivatives depending on the electrophile used.
Scientific Research Applications
Therapeutic Applications
Antidepressant Activity
Research indicates that compounds similar to (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid exhibit antidepressant properties. Studies have shown that these compounds can have a therapeutic index higher than established antidepressants like duloxetine, suggesting a promising safety profile and efficacy in treating depression .
Stability and Drug Formulation
The compound has demonstrated stability under acidic conditions, which is advantageous for oral drug formulations. This stability ensures that the compound can maintain its efficacy when administered orally, making it a candidate for further development in pharmaceutical applications .
Biochemical Assays
Analytical Tools
(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride can serve as an analytical tool in biochemical assays. Its ability to interact with various biological systems allows researchers to use it as a probe to study enzyme activities and receptor interactions .
Drug Development
Potential as a Therapeutic Agent
The compound's unique structure positions it as a potential therapeutic agent in various fields, including neurology and psychiatry. Its structural similarity to known pharmacophores suggests that it could be developed into drugs targeting specific receptors or pathways involved in mood regulation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Comparison: R vs. S Configurations
The S-enantiomer, (S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (CAS: 77141-01-6), shares the same molecular formula and weight but exhibits distinct stereochemical properties. Key differences include:
- Storage Conditions : The S -enantiomer requires storage at 2–8°C under inert atmosphere , contrasting with the R -form’s room-temperature stability .
- Purity and Availability : Both enantiomers are ≥95% pure, but the R -form is more widely cataloged, with a higher research rating (5/5 based on 30 Google Scholar citations) .
Structural Analogs: Substituent Variations
Compounds with alternative aromatic substituents or functional groups highlight the role of the dioxolane moiety:
- 3-Amino-3-(3-methoxyphenyl)propanoic acid (CAS: 5678-45-5, similarity score: 0.96): Replaces the dioxolane ring with a methoxy group, reducing electron-withdrawing effects and altering receptor binding .
Pharmacologically Relevant Intermediates
- Droxidopa Intermediate (CAS: 96561-34-1): Contains a biphenyl-dioxolane hybrid structure, emphasizing the versatility of dioxolane motifs in cardiovascular drug synthesis .
- Boc-Protected Analogs: E.g., (R)-2-(N-Boc-Amino)-3-(5-chloroindol-3-yl)propanoic acid (CAS: Not specified), demonstrate the utility of protective groups in peptide synthesis .
Key Research Findings
- Solubility : The target compound’s solubility in aqueous buffers is moderate; heating to 37°C with sonication is recommended for dissolution .
- Stability: Hydrochloride salts of dioxolane-containing amino acids exhibit superior shelf-life compared to ester derivatives, which are prone to hydrolysis .
Biological Activity
(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride, known for its unique structural features, has garnered attention in the field of medicinal chemistry. This compound, with the CAS number 464931-62-2, is a derivative of the 1,3-benzodioxole family and exhibits various biological activities that are of significant interest for therapeutic applications.
The molecular formula of this compound is , and its molecular weight is approximately 245.66 g/mol. The compound's structure includes an amino group and a carboxylic acid moiety, contributing to its potential biological interactions.
Research indicates that compounds containing the benzodioxole structure often exhibit antioxidant properties. The presence of the dioxole ring enhances electron donation capabilities, which can neutralize free radicals and reduce oxidative stress in cells. This mechanism is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antioxidant Activity
A study evaluating the antioxidant capacity of related benzodioxole compounds demonstrated that they possess significant free radical scavenging abilities. For instance, compounds derived from Hypecoum erectum showed moderate antioxidant activity with IC50 values indicating effective radical neutralization . While specific data on this compound's antioxidant activity is limited, its structural similarities suggest potential efficacy.
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties. The modulation of neurotransmitter systems and reduction of neuroinflammation are potential mechanisms through which this compound could exert protective effects on neuronal cells.
Case Studies
- Neuroprotection in Animal Models : In vivo studies have shown that compounds similar to (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid can reduce neuronal apoptosis and improve cognitive functions in rodent models of Alzheimer's disease. These findings indicate a promising avenue for further exploration in human trials.
- Antioxidant Efficacy : A comparative analysis of various benzodioxole derivatives revealed that those with structural similarities to (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid exhibited significant DPPH scavenging activity. This suggests that further research into this compound could yield valuable insights into its potential as an antioxidant agent .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key considerations for synthesizing (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride with high enantiomeric purity?
- Methodological Answer: Enantiomeric purity is critical for biological activity. Use chiral auxiliaries or asymmetric catalysis during the coupling of the benzo[d][1,3]dioxol-5-yl moiety to the propanoic acid backbone. Monitor enantiomeric excess via chiral HPLC or polarimetry. For hydrochloride salt formation, ensure stoichiometric control during acidification to avoid racemization. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water) can enhance purity .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the benzo[d][1,3]dioxol-5-yl group and the (R)-configuration (e.g., coupling constants for adjacent protons).
- IR Spectroscopy: Validate the presence of carboxylic acid (≈1700 cm⁻¹) and ammonium hydrochloride (≈2400-3000 cm⁻¹ broad stretch).
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ for C₁₀H₁₂ClNO₄).
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity .
Q. How does the hydrochloride counterion influence the compound’s stability, and how can this be methodologically assessed?
- Methodological Answer: The HCl counterion improves solubility in aqueous buffers but may hydrolyze under extreme pH. Assess stability via:
- Thermogravimetric Analysis (TGA): Measure dehydration or decomposition temperatures.
- pH Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
- Hygroscopicity Tests: Expose the compound to controlled humidity and track mass changes .
Advanced Research Questions
Q. How does the (R)-stereochemistry influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer: The (R)-configuration determines spatial compatibility with chiral binding pockets. To test this:
- Stereoisomer Comparison: Synthesize the (S)-enantiomer and compare IC₅₀ values in enzyme inhibition assays (e.g., glutamate decarboxylase).
- X-ray Crystallography: Co-crystallize both enantiomers with target proteins to resolve binding mode differences.
- Circular Dichroism (CD): Monitor conformational changes in target proteins upon enantiomer binding .
Q. How can researchers resolve contradictions in reported antibacterial activity data for this compound?
- Methodological Answer: Discrepancies may arise from variations in bacterial strains, assay conditions, or compound purity. Address this by:
- Standardized MIC Assays: Use CLSI guidelines with ATCC reference strains (e.g., S. aureus ATCC 25923).
- Purity Validation: Ensure ≥98% purity via HPLC and elemental analysis.
- Synergy Studies: Test combinations with β-lactams to identify potentiating effects masked in standalone assays .
Q. What computational strategies are effective for predicting the compound’s interactions with neurological targets (e.g., GABA receptors)?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to GABA-A receptor subunits (PDB: 6X3T). Focus on hydrogen bonding with Arg119 and hydrophobic interactions with Phe200.
- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories (AMBER force field).
- QSAR Modeling: Corrogate substituent effects on the benzo[d][1,3]dioxol ring to optimize potency .
Q. What challenges arise in developing in vitro blood-brain barrier (BBB) models for studying this compound’s neuropharmacological potential?
- Methodological Answer:
- BBB Permeability Assays: Use immortalized brain endothelial cells (hCMEC/D3) in Transwell systems. Measure apparent permeability (Papp) and efflux ratios.
- Toxicity Screening: Assess cytotoxicity via MTT assay in primary astrocytes.
- Metabolic Stability: Incubate with liver microsomes to predict first-pass metabolism .
Q. What synthetic routes are viable for generating novel derivatives with improved metabolic stability?
- Methodological Answer:
- Bioisosteric Replacement: Substitute the benzo[d][1,3]dioxol group with a 2,3-dihydrobenzofuran (improves oxidative stability).
- Prodrug Design: Esterify the carboxylic acid to enhance oral bioavailability.
- Late-Stage Functionalization: Use Pd-catalyzed cross-coupling to introduce fluorinated groups at the phenyl ring .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
